molecular formula C13H20BrNO B12572845 4-(4-Bromoanilino)heptan-2-ol CAS No. 609354-25-8

4-(4-Bromoanilino)heptan-2-ol

Cat. No.: B12572845
CAS No.: 609354-25-8
M. Wt: 286.21 g/mol
InChI Key: VVUPFDBIFGKLQD-UHFFFAOYSA-N
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Description

4-(4-Bromoanilino)heptan-2-ol is an organic compound that features a heptane backbone with a hydroxyl group at the second carbon and a 4-bromoanilino group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromoanilino)heptan-2-ol typically involves the reaction of 4-bromoaniline with heptan-2-one under specific conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromoanilino)heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromo group can be reduced to form an aniline derivative.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-bromoanilino)heptan-2-one.

    Reduction: Formation of 4-(4-anilino)heptan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromoanilino)heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromoanilino)heptan-2-ol involves its interaction with specific molecular targets. The bromoanilino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Shares the bromoanilino group but lacks the heptan-2-ol backbone.

    Heptan-2-ol: Contains the heptane backbone with a hydroxyl group but lacks the bromoanilino group.

Uniqueness

4-(4-Bromoanilino)heptan-2-ol is unique due to the combination of the bromoanilino group and the heptan-2-ol backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

609354-25-8

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

4-(4-bromoanilino)heptan-2-ol

InChI

InChI=1S/C13H20BrNO/c1-3-4-13(9-10(2)16)15-12-7-5-11(14)6-8-12/h5-8,10,13,15-16H,3-4,9H2,1-2H3

InChI Key

VVUPFDBIFGKLQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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